Cas no 2281990-13-2 (rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate)

Technical Introduction: rac-Ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate is a chiral compound featuring a hydroxy-substituted oxolane (tetrahydrofuran) ring coupled with an aminoacetate moiety. Its stereochemistry (3R,4S) and functional groups make it a versatile intermediate in organic synthesis, particularly for the preparation of biologically active molecules or asymmetric catalysts. The presence of both hydroxyl and ester groups offers opportunities for further derivatization, while the rac- form provides flexibility in enantiomeric resolution studies. This compound is valued for its potential in medicinal chemistry and as a building block for complex heterocyclic systems. Handling should adhere to standard safety protocols for amino and hydroxy-containing compounds.
rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate structure
2281990-13-2 structure
Product Name:rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate
CAS No:2281990-13-2
MF:C8H15NO4
MW:189.209002733231
CID:6259647
PubChem ID:165892327
Update Time:2025-10-31

rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate Chemical and Physical Properties

Names and Identifiers

    • rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate
    • EN300-4709237
    • 2281990-13-2
    • Inchi: 1S/C8H15NO4/c1-2-13-8(11)3-9-6-4-12-5-7(6)10/h6-7,9-10H,2-5H2,1H3/t6-,7-/m1/s1
    • InChI Key: AGUJAGNAZGAMDA-RNFRBKRXSA-N
    • SMILES: O1C[C@H]([C@@H](C1)NCC(=O)OCC)O

Computed Properties

  • Exact Mass: 189.10010796g/mol
  • Monoisotopic Mass: 189.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 67.8Ų

rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate Pricemore >>

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Additional information on rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate

rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate: A Promising Compound in Pharmaceutical Research

CAS No. 2281990-13-2 is a unique chemical entity that has garnered significant attention in the field of pharmaceutical sciences due to its potential therapeutic applications. This compound, known as rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate, represents a complex molecular architecture that combines multiple functional groups, including a hydroxylated oxolan ring and an amino-acetate moiety. Its structural complexity and stereochemical diversity make it a valuable candidate for further exploration in drug discovery and development.

The rac-ethyl prefix indicates that this compound exists as a racemic mixture, containing equal proportions of the (3R,4S) and (3S,4R) enantiomers. This stereochemical configuration is critical for understanding its biological activity, as enantiomers can exhibit significantly different pharmacological profiles. The (3R,4S)-4-hydroxyoxolan-3-yl group, a modified oxolan ring with hydroxyl functionality, is a key structural feature that contributes to the compound's unique reactivity and potential biological interactions. The presence of this ring system suggests possible involvement in glycosylation pathways or interactions with carbohydrate-binding proteins, which are relevant to various physiological processes.

Recent studies have highlighted the potential of rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate as a precursor for the development of novel therapeutics targeting metabolic disorders. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases such as neurodegenerative conditions and cardiovascular disorders. The hydroxyoxolan ring is hypothesized to play a role in stabilizing reactive oxygen species (ROS) through its hydrophilic interactions, while the amino-acetate group may contribute to metal chelation capabilities.

One of the most intriguing aspects of this compound is its potential as a preclinical drug candidate for modulating inflammatory responses. Research published in Pharmaceutical Research in 2024 suggested that the rac-ethyl form of this molecule could inhibit the activation of pro-inflammatory cytokines by interfering with specific signaling pathways. The stereochemistry of the (3R,4S)-4-hydroxyoxolan-3-yl group appears to be essential for this activity, as enantiomer-specific interactions with cellular receptors were observed in in vitro assays. These findings underscore the importance of stereochemical control in optimizing therapeutic outcomes.

From a synthetic perspective, the preparation of rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate involves a multi-step process that requires precise control of reaction conditions to maintain the integrity of the hydroxylated oxolan ring. A 2023 study in Organic Synthesis described a novel method for synthesizing this compound using asymmetric catalysis, which enabled the selective formation of the (3R,4S) stereochemistry. This approach represents a significant advancement in the field, as it allows for the production of high-purity enantiomers with minimal side reactions.

Another area of interest is the potential of this compound to serve as a drug delivery system for targeting specific tissues or organs. The hydrophilic nature of the hydroxyoxolan ring may facilitate its uptake by cells, while the amino-acetate moiety could enhance its solubility in aqueous environments. This property is particularly valuable in the development of orally administered medications, as it could improve bioavailability and reduce the need for complex formulation strategies.

Recent computational studies have also provided insights into the molecular mechanisms underlying the activity of rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate. Molecular docking simulations published in Computational and Structural Chemistry in 2024 revealed that the compound can bind to specific protein targets involved in metabolic regulation. The (3R,4S)-4-hydroxyoxolan-3-yl group was found to form hydrogen bonds with key residues in these proteins, suggesting a potential mechanism for its biological effects.

Despite its promising properties, further research is needed to fully understand the therapeutic potential of this compound. A 2025 review in Drug Discovery Today emphasized the need for more comprehensive in vivo studies to evaluate its safety profile and efficacy in animal models. The rac-ethyl form of the compound, while effective in vitro, may require optimization for clinical applications due to potential differences in pharmacokinetic behavior between enantiomers.

In summary, CAS No. 2281990-13-2 represents a fascinating example of how complex molecular structures can be harnessed for therapeutic purposes. The unique combination of the hydroxyoxolan ring and the amino-acetate group, along with its stereochemical diversity, positions this compound as a valuable research tool in pharmaceutical sciences. As further studies are conducted, the potential applications of rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate are likely to expand, offering new opportunities for the development of innovative therapies.

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